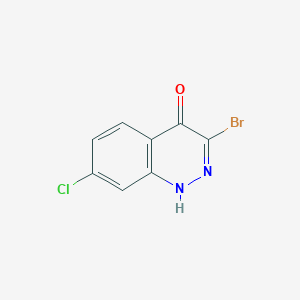
3-Bromo-7-chlorocinnolin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7-chlorocinnolin-4-OL is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of bromine and chlorine substituents on the cinnoline ring, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chlorocinnolin-4-OL typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with cinnoline as the core structure.
Chlorination: The chlorine atom is introduced at the 7-position using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.
化学反应分析
Types of Reactions: 3-Bromo-7-chlorocinnolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced cinnoline derivatives.
Substitution: Substituted cinnoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-Bromo-7-chlorocinnolin-4-OL involves its interaction with cellular targets, leading to various biological effects. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may include the activation of caspases and the generation of reactive oxygen species.
相似化合物的比较
3-Bromo-7-chloroquinoline: Similar in structure but with a quinoline core instead of cinnoline.
3-Bromo-7-chloropyridine: Contains a pyridine ring with similar substituents.
3-Bromo-7-chloroindole: Features an indole ring with bromine and chlorine substituents.
Uniqueness: 3-Bromo-7-chlorocinnolin-4-OL is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms enhances its potential for diverse chemical modifications and applications in various fields.
属性
IUPAC Name |
3-bromo-7-chloro-1H-cinnolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-7(13)5-2-1-4(10)3-6(5)11-12-8/h1-3H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDVQGYSQNTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
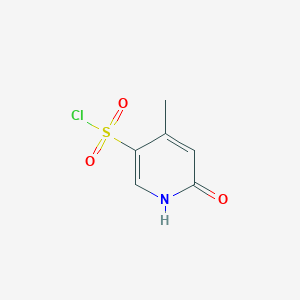
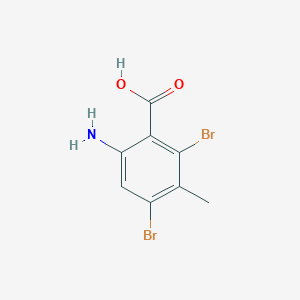
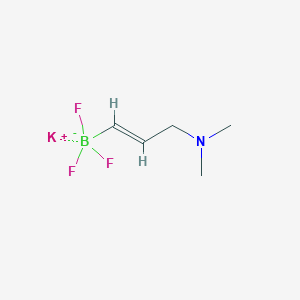
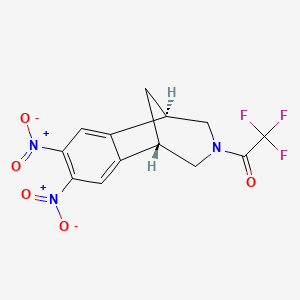
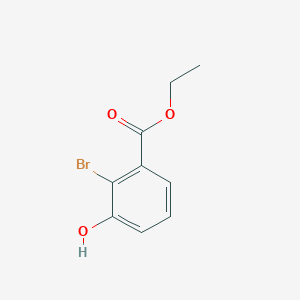
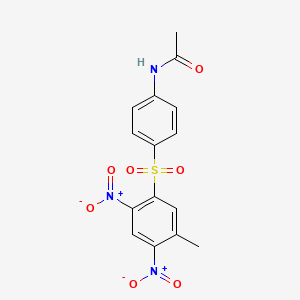
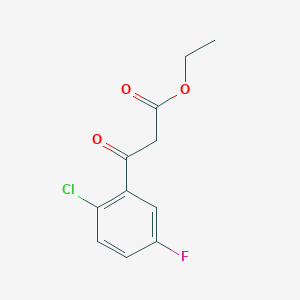
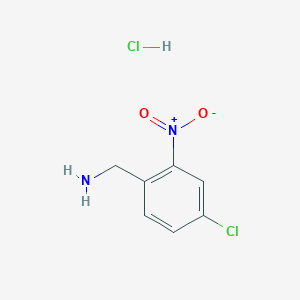
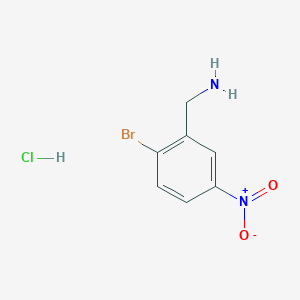
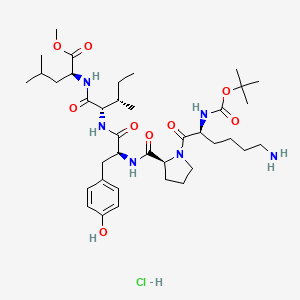
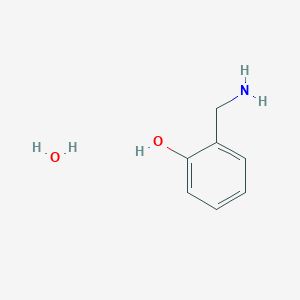
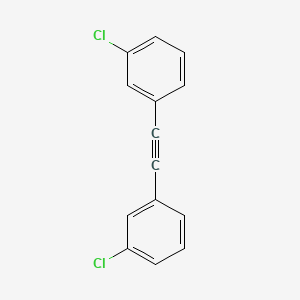
![sodium;9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-3H-purin-6-one](/img/structure/B8119652.png)
![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hexanal](/img/structure/B8119664.png)
